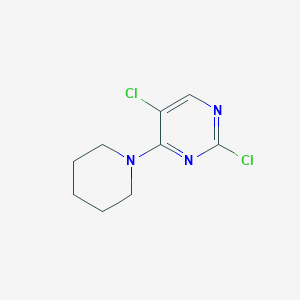
2,5-Dichloro-4-piperidin-1-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-piperidin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at the 2nd and 5th positions and a piperidine ring at the 4th position. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-piperidin-1-ylpyrimidine typically involves the reaction of 2,5-dichloropyrimidine with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-4-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (amines, thiols) in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyrimidines, piperidinones, and various heterocyclic compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dichloro-4-piperidin-1-ylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-piperidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-piperidin-1-ylpyrimidine: Similar structure but with only one chlorine atom, used in similar applications.
2,5-Dichloropyrimidine: Lacks the piperidine ring, used as an intermediate in the synthesis of various heterocyclic compounds.
4-Piperidinylpyrimidine: Lacks the chlorine substituents, used in medicinal chemistry for the synthesis of bioactive molecules.
Uniqueness
2,5-Dichloro-4-piperidin-1-ylpyrimidine is unique due to the presence of both chlorine atoms and the piperidine ring, which confer specific chemical reactivity and biological activity. This combination allows for versatile modifications and the development of a wide range of derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H11Cl2N3 |
|---|---|
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
2,5-dichloro-4-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-6-12-9(11)13-8(7)14-4-2-1-3-5-14/h6H,1-5H2 |
Clé InChI |
VVWMNPUJMYZWLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















